3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a quinazoline core fused with a pyrrolidine-2,5-dione moiety. The quinazoline ring is substituted with an ethoxy group at position 6 and a methyl group at position 4, while the pyrrolidine-2,5-dione is linked to a 4-methoxyphenyl group. This structural complexity enables diverse biological interactions, particularly in anticancer and anti-inflammatory applications. The sulfanyl (-S-) bridge between the quinazoline and pyrrolidine rings enhances molecular flexibility and binding affinity to biological targets .
Properties
IUPAC Name |
3-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-29-16-9-10-18-17(11-16)13(2)23-22(24-18)30-19-12-20(26)25(21(19)27)14-5-7-15(28-3)8-6-14/h5-11,19H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVGRTIYAMUCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves multiple steps. The quinazoline moiety can be synthesized through various methods, including the reaction of anthranilic acid derivatives with formamide or orthoesters . The pyrrolidine-2,5-dione scaffold can be constructed via cyclization reactions involving appropriate precursors . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinazoline moiety can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline and pyrrolidine rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The pyrrolidine-2,5-dione scaffold may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Compounds:
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione ()
- Molecular Formula : C₂₆H₂₀ClN₃O₂S
- Key Features : Chlorine at position 6 of quinazoline; 4-ethylphenyl substituent on pyrrolidine.
- Biological Activity : Demonstrates potent anticancer activity (IC₅₀ = 1.2 µM against HeLa cells) due to DNA intercalation and topoisomerase II inhibition .
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione () Molecular Formula: C₂₅H₁₈ClN₃O₂S Key Features: Phenoxyphenyl group enhances lipophilicity. Biological Activity: Improved anti-inflammatory activity (IC₅₀ = 0.8 µM for COX-2 inhibition) compared to ethylphenyl analogues .
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione ()
- Molecular Formula : C₁₉H₂₀N₂O₃S₂
- Key Features : Benzothiazole replaces quinazoline; ethoxy group retained.
- Biological Activity : Exhibits analgesic activity (ED₅₀ = 15 mg/kg in murine models) but weaker anticancer effects than quinazoline derivatives .
Substituent Effects on Activity
Data Table: Comparative Analysis
*Estimated based on structural similarity to –7 compounds.
Mechanistic Insights
- Quinazoline Derivatives : The planar quinazoline core facilitates DNA intercalation, while the sulfanyl bridge stabilizes enzyme interactions (e.g., with tyrosine kinases or topoisomerases) .
- Benzothiazole Derivatives : The benzothiazole moiety in ’s compound likely targets voltage-gated ion channels, explaining its analgesic effects .
- Methoxy vs. Ethoxy Groups : Ethoxy substituents (as in the target compound) improve metabolic stability compared to chlorinated analogues but may reduce target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
